Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Description
Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate (CID 52908196) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂S. Its structure comprises a thiazolo[4,5-b]pyridine core substituted with a methyl group at position 5, an amino group at position 2, and a methyl ester at position 7 (Figure 1) . Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as 146.3 Ų for [M+H]⁺ and 147.4 Ų for [M-H]⁻, which are critical for mass spectrometry-based identification . The compound’s SMILES string, CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)OC, and InChIKey, WOQVEUMLOZQOMR-UHFFFAOYSA-N, further define its stereoelectronic profile .
Properties
IUPAC Name |
methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-4-3-5(8(13)14-2)6-7(11-4)12-9(10)15-6/h3H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQVEUMLOZQOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-27-7 | |
| Record name | methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the reaction of 2-aminopyridine-3-thiol with various aldehydes or ketones under specific conditions. One common method involves stirring 2-aminopyridine-3-thiol with an appropriate aldehyde in ethanol at room temperature in the presence of a base such as triethylamine . Another method involves the use of microwave irradiation to promote the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yields. The use of catalysts such as zinc oxide nanoparticles can also enhance the efficiency of the reaction . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and reagents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival, leading to its anticancer effects . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations at Position 5
- Methyl 2-amino-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate (): Replacing the methyl group at position 5 with a phenyl ring increases molecular weight and lipophilicity. The phenyl substituent may enhance π-π stacking interactions in biological systems but could reduce solubility in aqueous media compared to the methyl analog.
Triazole-Fused Derivatives
- Methyl [1,2,4]Triazolo[5′,1′:2,3][1,3]thiazolo[4,5-b]pyridine-7-carboxylate ():
The fusion of a triazole ring to the thiazolo[4,5-b]pyridine core introduces additional nitrogen atoms, altering electronic properties (e.g., increased hydrogen-bonding capacity). HRMS data ([M+H]⁺ at m/z 245.0111) and synthetic yields (86%) indicate stable adduct formation and efficient synthesis pathways . Compared to the target compound, this derivative’s triazole moiety may improve interactions with enzymes or nucleic acids.
Ethyl Ester and Phenylamino Substituents
- The phenylamino group at position 2 introduces steric bulk, which might hinder binding to planar targets (e.g., DNA intercalation) compared to the smaller amino group in the target compound.
Functional Group Comparisons
Amino Group at Position 2
The amino group in the target compound is a critical site for hydrogen bonding. Analogous heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (), demonstrate carcinogenicity via DNA adduct formation.
Methyl Ester at Position 7
Replacing the methyl ester with a carboxylic acid group (e.g., [1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid , ) increases polarity, enhancing water solubility but reducing membrane permeability. The ester group in the target compound balances lipophilicity and metabolic stability, making it more suitable for drug delivery applications .
Biological Activity
Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
Molecular Formula : C₉H₉N₃O₂S
Molecular Weight : 223.25 g/mol
CAS Number : 1311317-27-7
SMILES Notation : CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)OC
The compound features a thiazolo[4,5-b]pyridine scaffold, which is known for conferring various pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazolo[4,5-b]pyridine derivatives, including this compound. In a screening of related compounds, several derivatives exhibited moderate to potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against these bacteria .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have also been evaluated using the MTT assay on various cell lines including HaCat and Balb/c 3T3 cells. The results indicated promising cytotoxicity profiles that warrant further investigation into their potential as anticancer agents .
The mechanism of action of this compound appears to involve interaction with key enzymes such as DNA gyrase. Molecular docking studies revealed that the compound forms significant hydrogen bonds with amino acid residues crucial for enzyme activity, suggesting a competitive inhibition mechanism similar to that of established antibiotics like ciprofloxacin .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves cyclization of thiazole precursors with substituted pyridines. For example, N-acylation of 6-methyl-5-phenyl-2,3-dihydrothiazolo derivatives using acyl chlorides in dichloromethane (DCM) with triethylamine as a base yields target compounds. Reaction monitoring via TLC and purification via gradient column chromatography (ethyl acetate/heptane) are critical for purity . Adjusting stoichiometry (1.1 equiv acyl chloride, 2.2 equiv triethylamine) and reaction time (30–120 min) optimizes yields (e.g., 84% for compound 16c) .
Q. How can researchers characterize the structural integrity of this compound and its derivatives?
- Methodological Answer : Use multi-nuclear NMR spectroscopy (e.g., H and C NMR) to confirm regiochemistry and substituent effects. For example, H NMR of compound 16c reveals signals at δ 2.16 (d, J = 2.2 Hz, 3H) for methyl groups and δ 7.12–7.49 for aromatic protons, while C NMR confirms carbonyl and heterocyclic carbons . IR spectroscopy further validates functional groups like amines and esters .
Q. What preliminary biological screening protocols are recommended for assessing herbicidal or antifungal activity?
- Methodological Answer : Conduct in vivo efficacy tests on monocotyledon weeds (e.g., Alopecurus myosuroides [ALOMY], Lolium rigidum [LOLRI]) at application rates of 50–320 g/ha. Monitor control rates (%) and compare to standards like cinmethylin. For example, compounds with 6-bromo substitutions (e.g., 13b) showed full weed control at 320 g/ha, while N-acylated derivatives (14a, 16a) required lower rates for partial efficacy .
Advanced Research Questions
Q. How do substituent variations (e.g., halogenation, aryl groups) impact target affinity and biological efficacy?
- Methodological Answer : Use structure-activity relationship (SAR) studies to correlate substituent effects with FAT A receptor affinity (pI values). For example:
| Compound | Substituent | pI (FAT A affinity) | Weed Control (%) |
|---|---|---|---|
| 7a | 6-methyl | 5.9 | 100 |
| 13b | 6-bromo | 7.3 | 100 |
| 13c | o-tolyl | 5.4 | 40 |
- Bromination at position 6 enhances affinity (pI 7.3) and efficacy, while bulky substituents (e.g., o-tolyl) reduce both .
Q. What experimental designs resolve contradictions between in vitro receptor affinity and in vivo efficacy?
- Methodological Answer : Advanced greenhouse tests with resistant weed species (e.g., ALOMY_R) and varied application rates can clarify discrepancies. For instance, compound 7b showed high in vitro affinity (pI 6.3) but required 150 g/ha for full in vivo control due to metabolic stability issues. Include soil type, temperature, and humidity controls to mimic field conditions .
Q. How can computational modeling guide the optimization of thiazolo-pyridine derivatives for crop selectivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to FAT A vs. non-target plant enzymes. For example, 2,3-dihydro derivatives (e.g., 7b) exhibit lower crop damage (<20% in corn) due to reduced interaction with plant acetyl-CoA carboxylase. Pair simulations with metabolomic profiling to identify detoxification pathways .
Q. What strategies mitigate resistance development in weeds exposed to thiazolo-pyridine inhibitors?
- Methodological Answer : Rotate compounds with different modes of action (e.g., FAT A inhibitors + ALS inhibitors). Test cross-resistance profiles using resistant weed strains (e.g., ALOMY_R). Compound 13b, with a unique 2-fluorophenyl group, showed no cross-resistance in ryegrass, suggesting novel binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
